Cas no 22492-17-7 (3-(1H-1,3-benzodiazol-1-yl)propanamide)
3-(1H-1,3-benzodiazol-1-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole-1-propanamide(9CI)
- 1H-Benzimidazole-1-propanamide
- 3-(1H-Benzimidazol-1-yl)propanamide
- 3-(1H-1,3-benzodiazol-1-yl)propanamide
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- MDL: MFCD02060187
- Inchi: InChI=1S/C10H11N3O/c11-10(14)5-6-13-7-12-8-3-1-2-4-9(8)13/h1-4,7H,5-6H2,(H2,11,14)
- InChI Key: UTOCMNYFMMLILL-UHFFFAOYSA-N
- SMILES: NC(CCN1C=NC2=CC=CC=C21)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
3-(1H-1,3-benzodiazol-1-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 070085-1g |
3-(1H-Benzimidazol-1-yl)propanamide |
22492-17-7 | 1g |
£409.00 | 2022-03-01 | ||
| Fluorochem | 070085-5g |
3-(1H-Benzimidazol-1-yl)propanamide |
22492-17-7 | 5g |
£1225.00 | 2022-03-01 | ||
| Chemenu | CM312981-1g |
3-(1H-Benzo[d]imidazol-1-yl)propanamide |
22492-17-7 | 95% | 1g |
$302 | 2021-06-17 | |
| Chemenu | CM312981-5g |
3-(1H-Benzo[d]imidazol-1-yl)propanamide |
22492-17-7 | 95% | 5g |
$853 | 2021-06-17 | |
| TRC | B118060-50mg |
3-(1H-1,3-benzodiazol-1-yl)propanamide |
22492-17-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B118060-100mg |
3-(1H-1,3-benzodiazol-1-yl)propanamide |
22492-17-7 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B118060-500mg |
3-(1H-1,3-benzodiazol-1-yl)propanamide |
22492-17-7 | 500mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM312981-1g |
3-(1H-Benzo[d]imidazol-1-yl)propanamide |
22492-17-7 | 95% | 1g |
$302 | 2024-07-28 | |
| Chemenu | CM312981-5g |
3-(1H-Benzo[d]imidazol-1-yl)propanamide |
22492-17-7 | 95% | 5g |
$853 | 2024-07-28 | |
| abcr | AB410557-500 mg |
3-(1H-Benzimidazol-1-yl)propanamide |
22492-17-7 | 500MG |
€313.80 | 2023-02-03 |
3-(1H-1,3-benzodiazol-1-yl)propanamide Suppliers
3-(1H-1,3-benzodiazol-1-yl)propanamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-(1H-1,3-benzodiazol-1-yl)propanamide
Research Brief on 3-(1H-1,3-benzodiazol-1-yl)propanamide (CAS: 22492-17-7): Recent Advances and Applications
The compound 3-(1H-1,3-benzodiazol-1-yl)propanamide (CAS: 22492-17-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of small-molecule inhibitors targeting various biological pathways. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential applications in medicine.
One of the key areas of investigation has been the synthesis and optimization of 3-(1H-1,3-benzodiazol-1-yl)propanamide derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route for this compound, utilizing a one-pot reaction strategy that improved yield and purity. The study also explored the compound's stability under physiological conditions, which is critical for its potential use as a drug candidate. The findings suggest that 3-(1H-1,3-benzodiazol-1-yl)propanamide exhibits favorable pharmacokinetic properties, including moderate solubility and metabolic stability.
In terms of biological activity, recent research has focused on the compound's interaction with protein targets involved in inflammation and cancer. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 3-(1H-1,3-benzodiazol-1-yl)propanamide derivatives exhibit potent inhibitory effects on NF-κB signaling, a pathway implicated in chronic inflammatory diseases and tumor progression. The study identified specific structural modifications that enhance binding affinity and selectivity, paving the way for the development of next-generation anti-inflammatory agents.
Another promising application of 3-(1H-1,3-benzodiazol-1-yl)propanamide lies in its potential as a modulator of enzyme activity. A preprint article (2024) on bioRxiv described the compound's ability to selectively inhibit histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation. The researchers used molecular docking and kinetic assays to elucidate the binding mode of the compound, revealing interactions with key residues in the HDAC active site. These findings open new avenues for targeting epigenetic dysregulation in diseases such as cancer and neurodegenerative disorders.
Despite these advances, challenges remain in the clinical translation of 3-(1H-1,3-benzodiazol-1-yl)propanamide-based therapeutics. A recent review in Expert Opinion on Drug Discovery (2024) highlighted the need for comprehensive toxicity studies and formulation optimization to address issues such as bioavailability and off-target effects. The review also emphasized the importance of structure-activity relationship (SAR) studies to further refine the compound's pharmacological profile.
In conclusion, 3-(1H-1,3-benzodiazol-1-yl)propanamide (CAS: 22492-17-7) represents a promising scaffold for drug discovery, with demonstrated activity in multiple therapeutic areas. Ongoing research is expected to uncover additional applications and optimize its properties for clinical use. Future studies should focus on translational research to bridge the gap between bench findings and patient applications.
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